molecular formula C16H26N4O2 B2426767 N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide CAS No. 2224033-14-9

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide

Cat. No. B2426767
CAS RN: 2224033-14-9
M. Wt: 306.41
InChI Key: ZEMHWELMTXDNJR-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide, also known as CX-516, is a positive allosteric modulator of the AMPA receptor. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor. It enhances the activity of the receptor by increasing the binding affinity of glutamate to the receptor, leading to an increase in the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide include an increase in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. It also enhances long-term potentiation (LTP), which is a process that strengthens the connections between neurons and is essential for learning and memory.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide is its ability to improve cognitive function and memory in animal models, which makes it a valuable tool for studying the mechanisms underlying these processes. However, one limitation is that its effects on the AMPA receptor are not specific to certain subunits, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and ADHD. Another area of interest is the development of more specific allosteric modulators of the AMPA receptor that can target specific subunits, which may lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide on synaptic plasticity and long-term potentiation.

Synthesis Methods

The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide involves a multi-step process starting with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene-1-carboxylic acid. This is then reacted with methylamine to form N-methyl-1-cyanocyclohexene-1-carboxamide, which is further reacted with 7-methyl-5-oxo-1,4-diazepan-1-yl acetic acid to form N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and learning in animal models.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-13-10-14(21)18-8-9-20(13)11-15(22)19(2)16(12-17)6-4-3-5-7-16/h13H,3-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHWELMTXDNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide

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